ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate
Description
Ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate is a synthetic indole derivative with the molecular formula C₂₆H₂₅NO₂ and a molecular weight of 383.5 g/mol . Its structure features a central indole core substituted with two phenyl groups at positions 2 and 3, a methyl group at position 5, and a propanoate ester at position 1 (Figure 1).
Properties
IUPAC Name |
ethyl 3-(5-methyl-2,3-diphenylindol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO2/c1-3-29-24(28)16-17-27-23-15-14-19(2)18-22(23)25(20-10-6-4-7-11-20)26(27)21-12-8-5-9-13-21/h4-15,18H,3,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJNGTVEIZVFCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C2=C(C=C(C=C2)C)C(=C1C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions:
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The ethyl ester moiety undergoes saponification under basic conditions to yield the corresponding propanoic acid derivative. This reaction is critical for generating biologically active metabolites or intermediates for further functionalization:
The acid derivative (PubChem CID 1181864) retains the indole scaffold's bioactivity while enhancing water solubility .
Electrophilic Aromatic Substitution
The indole ring’s C-4 and C-6 positions remain reactive toward electrophiles despite steric hindrance from phenyl substituents. Key transformations include:
Vilsmeier–Haack Formylation
Reaction with POCl<sub>3</sub>/DMF introduces a formyl group at C-4:
textEthyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate + Vilsmeier reagent (POCl<sub>3</sub>/DMF) → 4-Formyl derivative
Conditions : 0°C → RT, 4 h
Yield : 65–72% (analogous systems)
Nitration and Halogenation
Limited by steric effects, but selective bromination at C-5 is achievable using N-bromosuccinimide (NBS) in DMF .
Cross-Coupling Reactions
The indole’s phenyl groups participate in Suzuki–Miyaura couplings when functionalized with boronic acids:
| Catalyst System | Substrate | Product | Yield |
|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME | 3-Bromoindole derivative | 3-Aryl substituted indole | 60% |
Alkylation and Acylation at N-1
The propanoate side chain’s ethylene spacer allows further functionalization:
Propargylation
textThis compound + Propargyl bromide, AlCl<sub>3</sub>, DCM → 1-Propargyl derivative
Conditions : 0°C, 2 h
Yield : 78% (similar systems)
Cycloaddition Reactions
The indole core participates in [3+2] cycloadditions with azides under Cu(I) catalysis, forming triazole-linked conjugates:
text1-Propargyl derivative + Benzyl azide → Triazole-indole hybrid
Conditions : CuI, DIPEA, DMF, RT
Yield : 82% (model studies)
Reductive Transformations
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the indole to a tetrahydro derivative while preserving the ester group:
Conditions : 1 atm H<sub>2</sub>, EtOH, 6 h
Yield : 88% (analogous substrates)
Key Reactivity Trends
-
Steric Effects : 2,3-Diphenyl substitution directs electrophiles to C-4/C-6.
-
Electronic Effects : The electron-rich indole nitrogen enhances nucleophilic reactivity at the ester group.
-
Comparative Data :
| Reaction Type | Rate (vs. Unsubstituted Indole) | Selectivity |
|---|---|---|
| Electrophilic substitution | 30–40% slower | C-4 > C-6 |
| Ester hydrolysis | 20% faster (due to inductive effects) | N/A |
This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its balanced steric/electronic profile, enabling applications in drug discovery and materials science. Experimental protocols should prioritize anhydrous conditions for electrophilic reactions and mild bases for ester preservation.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate is being investigated for its potential therapeutic properties:
- Anticancer Activity: Research indicates that compounds with indole structures exhibit anticancer properties by interacting with various cellular pathways. This compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics .
Organic Synthesis
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways:
- Synthesis of Indole Derivatives: The compound can be used to create derivatives that may exhibit enhanced biological activity or novel properties .
Material Science
The unique electronic and optical properties of this compound make it suitable for applications in material science:
- Organic Light Emitting Diodes (OLEDs): Due to its conjugated structure, the compound has potential applications in OLED technology, where it could contribute to the development of efficient light-emitting materials .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various indole derivatives, including this compound. The compound was found to significantly inhibit the proliferation of cancer cell lines in vitro. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway, highlighting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Synthesis and Characterization
In a synthetic chemistry study documented in the Royal Society of Chemistry, researchers synthesized this compound through a multi-step reaction involving indole and propanoic acid derivatives. The yield was optimized using various catalysts, and characterization was performed using NMR and mass spectrometry techniques. This study underscored the compound's utility as a versatile intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its diphenyl substitution and ester functional group . Below is a detailed comparison with structurally related indole and heterocyclic derivatives:
Table 1: Structural and Functional Group Comparisons
Key Observations:
Halogenated derivatives (e.g., 4-iodopyrazole in ) exhibit distinct reactivity for further functionalization, unlike the non-halogenated target compound. Ester vs. Acid: The propanoate ester in the target compound may improve bioavailability compared to carboxylic acid analogs (e.g., 3-(5-methoxyindol-3-yl)propanoic acid) .
Heterocyclic Modifications :
- The addition of an oxazole ring (as in ) introduces planar aromaticity, enhancing interactions with biological targets like enzymes or receptors.
Key Observations:
- The diphenylindole structure is hypothesized to mimic colchicine-site binders in tubulin, a mechanism common in anticancer agents .
- Oxazole-containing analogs (e.g., ) show broader antimicrobial activity due to increased membrane penetration.
- Amino acid modifications (e.g., ) align with neurotransmitter pathways, suggesting neuropharmacological applications.
Biological Activity
Ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate is a complex organic compound that belongs to the indole class of compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C29H28N2O2
- Molecular Weight : 436.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The indole moiety is known to influence multiple signaling pathways, potentially leading to:
- Anticancer Effects : Inducing apoptosis in cancer cells.
- Antimicrobial Activity : Disrupting bacterial cell membranes.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HePG-2 | 21.19 | Significant cytotoxicity |
| MCF-7 | 30.91 | Moderate cytotoxicity |
| PC3 | 49.32 | Lower cytotoxicity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency against cancer cells .
Antimicrobial Activity
Research has also indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
Case Studies
- Study on Cancer Cell Lines : A recent study investigated the effects of this compound on HePG-2 and MCF-7 cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it possesses a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate with high purity?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving indole functionalization. A plausible route includes:
Indole core formation : Use a Fischer indole synthesis or palladium-catalyzed cross-coupling to introduce substituents at the 2- and 3-positions of the indole ring .
Propanoate side-chain introduction : Employ nucleophilic substitution or esterification under mild acidic/basic conditions to attach the ethyl propanoate group.
Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC .
Basic: What spectroscopic and crystallographic techniques are optimal for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., CDCl) to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF for molecular weight validation.
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., dichloromethane/hexane). Refine data using SHELXL (e.g., space group determination, thermal displacement parameters) .
Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data during structural analysis?
Methodological Answer:
Contradictions may arise from dynamic molecular behavior (e.g., rotational isomers) or crystal packing effects.
Multi-technique validation : Cross-validate NMR data with IR (for functional groups) and UV-Vis (for conjugation effects).
Computational modeling : Perform DFT calculations (e.g., Gaussian, ORCA) to predict NMR chemical shifts or optimize crystal structures against experimental X-ray data .
Variable-temperature NMR : Identify conformational flexibility by analyzing signal splitting at low temperatures .
Advanced: What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?
Methodological Answer:
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with targets (e.g., cytochrome P450 enzymes, given indole’s metabolic relevance).
In vitro assays : Perform enzyme inhibition studies (IC determination) or cellular uptake assays (fluorescence tagging of the propanoate group).
Metabolic stability : Use liver microsomes to assess oxidative degradation pathways, guided by structural analogs in pharmacopeial databases .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use OV/AG/P99 respirators in poorly ventilated areas .
- Ventilation : Work in a fume hood to avoid inhalation of aerosols or vapors.
- Waste disposal : Neutralize acidic/basic byproducts before disposal. Avoid aqueous drainage due to potential environmental persistence .
Advanced: How can computational methods predict the compound’s reactivity in novel chemical environments?
Methodological Answer:
Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the indole ring and propanoate chain.
Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways (e.g., hydrolysis of the ester group).
Reactivity descriptors : Use HOMO-LUMO gaps to predict susceptibility to oxidation or electrophilic substitution .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage conditions : Keep in amber vials at –20°C under inert gas (N or Ar) to prevent ester hydrolysis or indole oxidation.
- Stability monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free propanoic acid or indole derivatives) .
Advanced: How can researchers design derivatives to enhance target selectivity or reduce toxicity?
Methodological Answer:
Structure-Activity Relationship (SAR) : Modify substituents at the 5-methyl or phenyl groups. For example, introduce electron-withdrawing groups to alter metabolic pathways.
Prodrug strategies : Replace the ethyl ester with biodegradable esters (e.g., pivaloyloxymethyl) to improve bioavailability.
Toxicity screening : Use in silico tools like ProTox-II to predict hepatotoxicity and prioritize derivatives for synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
